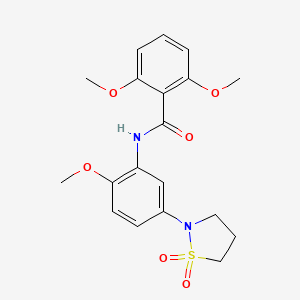
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide is an organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group
Métodos De Preparación
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their subsequent reactions under specific conditions to form the final product. The reaction conditions often include the use of specific reagents, solvents, and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzamide derivatives .
Aplicaciones Científicas De Investigación
Molecular Formula
- Molecular Formula : C22H27N3O6S2
- Molecular Weight : 493.6 g/mol
Anticancer Activity
Preliminary studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide may exhibit significant anticancer properties. Its structure suggests potential inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Anticancer Evaluation
In a study evaluating various derivatives of similar compounds, several exhibited potent activity against human colorectal carcinoma cell lines (HCT116). The most effective compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Its structural features suggest it may interact with bacterial enzymes or membranes.
Case Study: Antimicrobial Screening
In related studies on similar compounds, significant antimicrobial effects were noted against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various strains .
Enzyme Inhibition Studies
The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and infections. Further research is needed to elucidate its exact mechanisms of action.
Mecanismo De Acción
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparación Con Compuestos Similares
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as other phenylpiperidines and benzamide derivatives. These compounds share similar structural features but may differ in their chemical properties, biological activities, and applications. For example, other phenylpiperidines may have different substituents on the phenyl or piperidine rings, leading to variations in their reactivity and biological effects. Similarly, benzamide derivatives with different substituents may exhibit unique properties and applications .
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-9-8-13(21-10-5-11-28(21,23)24)12-14(15)20-19(22)18-16(26-2)6-4-7-17(18)27-3/h4,6-9,12H,5,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJCIHWGSJGKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













